molecular formula C7H7N3O B11920946 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Katalognummer: B11920946
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: AMEAXTUYEVOHDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a versatile nitrogen-fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Pyrrolo[2,3-d]pyrimidine cores are recognized for their significant research value as they are common motifs in biologically active compounds and are structurally analogous to purine bases, enabling interactions with various enzymatic targets . This specific derivative is a valuable synthetic intermediate for developing novel therapeutic agents, particularly in oncology. Researchers are actively exploring pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of key kinases. Notably, such compounds have shown promise as competitive ATP-inhibitors of p21-activated kinase 4 (PAK4), an enzyme closely associated with cancer progression . Other research avenues include their development as cyclin-dependent kinase (CDK) inhibitors for investigating treatment strategies for challenging cancers like pancreatic ductal adenocarcinoma (PDAC) . Beyond oncology, the scaffold demonstrates diverse biological properties, including antiviral activity against flaviviruses such as Zika and Dengue virus , as well as antibacterial and anti-inflammatory effects . The structural features of the 4-methyl-6-one substitution pattern provide a strategic starting point for further synthetic elaboration, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

4-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C7H7N3O/c1-4-5-2-6(11)10-7(5)9-3-8-4/h3H,2H2,1H3,(H,8,9,10,11)

InChI-Schlüssel

AMEAXTUYEVOHDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CC(=O)NC2=NC=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution with Methylating Agents

The 4-chloro group in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes substitution to introduce the methyl moiety. While direct substitution using methylamine is challenging due to poor nucleophilicity, transition metal-catalyzed coupling offers a viable pathway.

Copper-Mediated Ullmann Reaction

Adapting methods from WO2007012953A2, the 4-chloro derivative reacts with methyl iodide (MeI) under Ullmann conditions:

  • Catalyst : Copper(I) iodide (CuI, 10 mol%).

  • Ligand : 1,10-Phenanthroline (20 mol%).

  • Base : Cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.

This protocol substitutes the chloride with a methyl group, yielding 4-methyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Subsequent hydrolysis of the 2-chloro group (e.g., using aqueous NaOH) generates the 6-one functionality.

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling, though methyl boronic acid’s instability necessitates pre-halogenation. Converting the 4-chloro group to 4-iodo (via Finkelstein reaction) enables coupling with methylboronic acid:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Base : Sodium carbonate (Na₂CO₃, 2.0 equivalents).

  • Solvent : Dioxane/water (4:1) at 80°C for 12 hours.

This method achieves moderate yields (50–60%) but requires additional steps for iodide preparation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent profoundly impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in Ullmann reactions, while dioxane stabilizes palladium catalysts in cross-couplings. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers in aromatic substitutions.

Stoichiometric Considerations

Excess methylating agents (1.5–2.0 equivalents MeI) drive completion but risk byproduct formation. Catalytic systems with ligand-accelerated kinetics (e.g., phenanthroline-CuI) mitigate this issue.

Analytical Validation and Characterization

Post-synthesis, structural confirmation employs:

  • NMR Spectroscopy : Distinct signals for the methyl group (δ 2.4 ppm, singlet) and pyrrolo-pyrimidine protons.

  • Mass Spectrometry : Molecular ion peak at m/z 178.1 [M+H]⁺.

  • HPLC Purity : >98% purity achieved via reverse-phase chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Ullmann Substitution65–70Single-step, minimal byproductsHigh temperatures, ligand cost
Suzuki Coupling50–60Functional group toleranceMulti-step, iodide preparation
Direct Alkylation<40SimplicityLow efficiency, competing reactions

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic chlorination.

  • Catalyst Recycling : Palladium recovery via filtration reduces expenses.

  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves sustainability .

Analyse Chemischer Reaktionen

Functionalization at Position 2 (Pyrimidine Ring)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions.
Example Reaction : Chlorination followed by amination:

  • Step 1 : Treatment with POCl₃ in toluene at 70–106°C converts hydroxyl groups to chlorides ( ).

  • Step 2 : Amination with primary/secondary amines under Buchwald-Hartwig conditions yields substituted derivatives ( ).

ReagentConditionsProductYieldSource
POCl₃, DIPEAToluene, 106°C, 16h2,4-Dichloro intermediate85–92%
Morpholine, Pd(dba)₃sec-BuOH, 110°C, 8h2-Morpholino-substituted derivative71%

Reduction of the 6-Ketone Group

The ketone at position 6 can be reduced to a secondary alcohol or methylene group:

  • NaBH₄/MeOH : Selective reduction to 6-hydroxy-5,6,7,8-tetrahydropyrrolo[2,3-d]pyrimidine ( ).

  • Deuterated reductants : Used to mitigate metabolic instability in vivo ( ).

ReagentConditionsProductSelectivityApplication
NaBH₄MeOH, 0°C, 1h6-Hydroxy derivative>95%Intermediate for SAR studies
DIBAL-HTHF, -78°C, 2h6-Methylene derivative80%Probing kinase binding

Modification at Position 4 (Methyl Group)

The 4-methyl group undergoes oxidation or serves as a site for further functionalization:

  • KMnO₄/H₂SO₄ : Oxidation to a carboxylic acid ( ).

  • Halogenation (NBS) : Radical bromination for cross-coupling reactions ( ).

Reaction TypeReagentProductNotes
OxidationKMnO₄, H₂SO₄4-Carboxylic acid derivativeRequires acidic conditions
BrominationNBS, AIBN4-Bromomethyl intermediateEnables Suzuki couplings

Ring Expansion and Annulation

The pyrrole ring participates in cycloadditions or annulations to form tricyclic systems:

  • DMAD (Dimethyl Acetylenedicarboxylate) : Forms fused pyrazine rings ( ).

  • Hydrazine hydrate : Generates triazole-fused derivatives ( ).

SubstrateReagentConditionsProductYield
4-Methyl derivativeDMAD, PPh₃DCM, RT, 10minDihydropyrrolo-pyrazine dicarboxylate75–90%
6-KetoneNH₂NH₂, EtOHReflux, 10hTriazole-annulated analog68%

Metabolic Stability Optimization

Deuterium incorporation at metabolically labile sites (e.g., methyl groups) enhances pharmacokinetics:

  • CD₃I/Ag₂O : Methyl deuteration reduces CYP450-mediated demethylation ( ).

ModificationHalf-life (Human Liver Microsomes)Selectivity (CDK2 vs. CDK1/4/6)
CH₃12 min200:1
CD₃45 min220:1

Biological Activity Correlation

Derivatives show structure-dependent kinase inhibition:

  • 4-Methyl-6-one core : Enhances CDK2 selectivity over CDK1/4/6 (IC₅₀ = 8 nM vs. >1,000 nM) ( ).

  • 2-Sulfonamide substituents : Improve solubility and tumor penetration ( ).

Substituent at Position 2CDK2 IC₅₀ (nM)Aqueous Solubility (µg/mL)
Morpholine158.2
4-Fluorophenylsulfonamide912.4

Synthetic Challenges and Solutions

  • Low solubility : Add polar groups (e.g., morpholine, piperazine) at position 2 ( ).

  • Regioselectivity : Controlled by steric hindrance from the 4-methyl group during NAS ( ).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that this compound could be a promising candidate for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of this compound have exhibited antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with urea or thiourea to form pyrimidine derivatives. These synthetic pathways allow for modifications that enhance biological activity and selectivity .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Khaled et al. focused on synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested for their anticancer and anti-inflammatory effects, demonstrating significant activity compared to standard drugs .

Case Study 2: Structure-Activity Relationship

Research exploring the structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring significantly influence their biological activities. This insight is crucial for designing more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

  • Chloro vs. Methyl Substitution : Chlorine at C4 (e.g., CAS 1618-36-6) introduces electron-withdrawing effects, increasing electrophilicity and suitability for nucleophilic aromatic substitution. In contrast, the methyl group in the target compound provides electron-donating effects, stabilizing the ring system .

Lipophilicity and Solubility

  • The methyl group in the target compound improves membrane permeability compared to polar analogs like 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid (logP ~0.5 vs. -1.2 for the carboxylic acid derivative) .
  • Dichloro derivatives (e.g., CAS 214701-49-2) exhibit lower solubility due to increased molecular weight and halogen content .

Biologische Aktivität

4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that elucidate its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7N3O
  • CAS Number : 1234616-35-3
  • Molecular Weight : 149.15 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity :
    • Recent studies have highlighted its potential as an inhibitor of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown significant inhibitory effects against the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values in the nanomolar range .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound exhibit antiviral properties against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structure-activity relationship studies suggest that specific substitutions at the 4 and 7 positions enhance antiviral efficacy .
  • Inhibition of CSF1R :
    • The compound has been identified as a selective inhibitor of colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. This inhibition has implications for treating inflammatory diseases and certain cancers .

Structure-Activity Relationship (SAR)

The SAR studies of pyrrolo[2,3-d]pyrimidine derivatives reveal critical insights into how modifications affect biological activity:

CompoundSubstitutionActivityIC50 (nM)
5k2-OH, 5-BrEGFR Inhibitor<10
5h2-FModerate Activity50
5l3,4-di-ClHigh Cytotoxicity<20

These findings illustrate that specific chemical modifications can significantly enhance or diminish the biological effectiveness of these compounds.

Case Studies

  • In Vivo Evaluation :
    • In animal models, selected pyrrolo[2,3-d]pyrimidine derivatives demonstrated promising antitumor activity. For example, a study reported that certain derivatives could reduce tumor size significantly when administered to mice bearing xenograft tumors .
  • Antiparasitic Activity :
    • A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, showing potential for treating Human African Trypanosomiasis. Compounds with hydrophobic substituents exhibited enhanced potency against PTR1 .

Q & A

Q. What are the common synthetic routes for 4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, and how are intermediates characterized?

Methodological Answer: A widely used approach involves multicomponent reactions (MCRs) with N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC, followed by cyclization at 150°C. Key intermediates, such as pyrrole precursors, are isolated by filtration and characterized using ¹H/¹³C NMR and HRMS . Patents describe alternative routes using chlorination of hydroxylated intermediates or cyclization of dimethoxyethyl derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring fusion patterns. For example, aromatic protons in the pyrrole ring appear as distinct multiplets between δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3–2.8 ppm .
  • HRMS : Validates molecular weight (e.g., C₈H₈ClN₃ requires m/z 181.62) .
  • Melting Point Analysis : High decomposition temperatures (>250°C) indicate thermal stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

Methodological Answer:

  • Cocrystallization : Use cocrystals with ligands like 3,5-dimethylpyrazole to improve purity and yield during purification. This method reduces byproduct formation and enhances crystallinity .
  • Reaction Solvent Optimization : Replace ethanol with dimethylformamide (DMF) for better solubility of aromatic intermediates, reducing reaction time from 24h to 12h .
  • Catalytic Systems : Introduce Pd/C or CuI catalysts in cross-coupling steps to enhance regioselectivity in halogenated derivatives .

Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Scaffold Replacement : Replace 2,4-diaminopyridine with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine to enhance binding to FAK (Focal Adhesion Kinase). The fused pyrrole ring improves hydrophobic interactions with the ATP-binding pocket .
  • Substituent Effects : Chlorine at position 4 increases electrophilicity, enhancing JAK (Janus Kinase) inhibition. Ethyl groups at position 5 improve metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for JAK assays) and ATP concentrations (e.g., 10 µM) to minimize variability .
  • Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to account for differences in cytotoxicity profiles .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes when IC₅₀ values conflict. For example, confirm whether steric clashes from C5 substituents reduce affinity in certain isoforms .

Q. What strategies are effective for designing water-soluble derivatives without compromising activity?

Methodological Answer:

  • Prodrug Approach : Introduce phosphate or morpholine groups at position 6, which are cleaved in vivo. For example, morpholine-substituted analogs show 5x higher solubility while maintaining FAK inhibition .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrole nitrogen, improving aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.